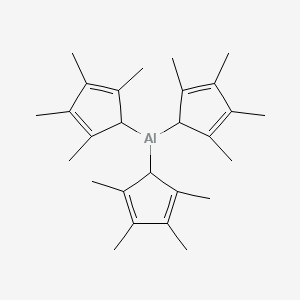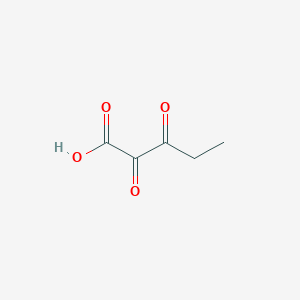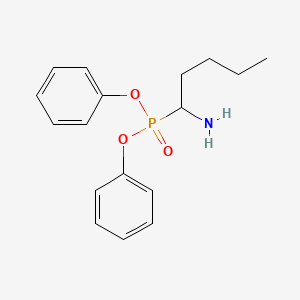
Tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-YL)alumane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)alumane: is a chemical compound with the molecular formula C27H39Al It is an organoaluminum compound, which means it contains aluminum bonded to carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)alumane typically involves the reaction of aluminum trichloride with 2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the aluminum compound from reacting with moisture or oxygen. The reaction mixture is usually stirred at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reaction vessels, automated stirring and temperature control systems, and ensuring a continuous supply of inert gas to maintain an oxygen-free environment. The purification of the product may involve techniques such as distillation or recrystallization to obtain a high-purity compound suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: Tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)alumane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides or other aluminum-containing compounds.
Reduction: It can be reduced to form lower oxidation state aluminum compounds.
Substitution: The compound can participate in substitution reactions where the cyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various ligands, such as halides or alkyl groups, can be introduced under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminum oxides, while substitution reactions may produce new organoaluminum compounds with different ligands.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)alumane is used as a precursor for the synthesis of other organoaluminum compounds. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.
Biology and Medicine: While specific applications in biology and medicine are less common, the compound’s unique structure and reactivity may make it a candidate for research in these fields. For example, it could be explored for its potential use in drug delivery systems or as a component in biomedical materials.
Industry: In industry, the compound may be used in the production of advanced materials, such as polymers or composites. Its reactivity with other compounds can be harnessed to create materials with specific properties, such as increased strength or thermal stability.
Mecanismo De Acción
The mechanism of action of Tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)alumane involves its ability to donate and accept electrons through its aluminum center. This allows it to participate in various chemical reactions, such as catalysis or ligand exchange. The molecular targets and pathways involved depend on the specific reaction and conditions, but generally involve the interaction of the aluminum center with other molecules or ions.
Comparación Con Compuestos Similares
Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane: This compound is similar in structure but contains silicon instead of aluminum.
Tetramethylcyclopentadienyltrimethylsilane: Another similar compound with silicon, used in different applications.
Uniqueness: Tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)alumane is unique due to its aluminum center, which imparts different reactivity and properties compared to its silicon-containing counterparts. This makes it valuable for specific applications where aluminum’s properties are advantageous, such as in catalysis or material synthesis.
Propiedades
| 163122-76-7 | |
Fórmula molecular |
C27H39Al |
Peso molecular |
390.6 g/mol |
Nombre IUPAC |
tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)alumane |
InChI |
InChI=1S/3C9H13.Al/c3*1-6-5-7(2)9(4)8(6)3;/h3*5H,1-4H3; |
Clave InChI |
WCCSTGMJUHEVOG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C1[Al](C2C(=C(C(=C2C)C)C)C)C3C(=C(C(=C3C)C)C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzaldehyde, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris-](/img/structure/B14263482.png)
![Benzo[b]thiophen-3-amine, N-(triphenylphosphoranylidene)-](/img/structure/B14263486.png)
![Benzene, [(2-heptynyloxy)methyl]-](/img/structure/B14263496.png)

